![molecular formula C24H19ClN2O5S B2716765 methyl 2-(2-((2-chlorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide CAS No. 959502-55-7](/img/structure/B2716765.png)
methyl 2-(2-((2-chlorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
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Overview
Description
This compound is a derivative of thiazine, a group of heterocyclic organic compounds . It is a biologically active compound and plays an important role in the treatment of various diseases . It has shown promising results where it acts as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, and anticancer agents .
Synthesis Analysis
There are different available methods for the synthesis of thiazine derivatives in the literature . A three-component method has been reported for the synthesis of 1,3-thiazine derivatives . Another method involves treating a methanol solution of a ligand with a methanol solution of zinc chloride .Molecular Structure Analysis
The molecular formula of this compound is C24H19ClN2O5S. It is a complex structure that includes a benzothiazine ring, which is a type of heterocyclic compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a three-component method for the synthesis of 1,3-thiazine derivatives . Another reaction involves treating a methanol solution of a ligand with a methanol solution of zinc chloride .Physical And Chemical Properties Analysis
The compound has a molecular weight of 482.94. More detailed physical and chemical properties are not specified in the retrieved documents.Scientific Research Applications
- Pyrrol-3-ones, such as this compound, have demonstrated pronounced anticancer activity . Researchers are exploring its potential as a novel chemotherapeutic agent or as part of combination therapies.
Anticancer Applications
Metal Complex Nanocatalysts
Flame Retardant Applications
Synthetic Building Blocks
Future Directions
properties
IUPAC Name |
methyl 2-[2-(2-chloroanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O5S/c1-32-24(29)23-22(16-9-3-2-4-10-16)17-11-5-8-14-20(17)33(30,31)27(23)15-21(28)26-19-13-7-6-12-18(19)25/h2-14H,15H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDMHTSWQCKZBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1CC(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(2-((2-chlorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide |
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